molecular formula C19H15N3O2 B182873 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline CAS No. 32600-50-3

4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline

Cat. No. B182873
CAS RN: 32600-50-3
M. Wt: 317.3 g/mol
InChI Key: DZCBYRPPMXRXFW-UHFFFAOYSA-N
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Description

4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, also known as NPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Biochemical And Physiological Effects

4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, including further studies on its potential therapeutic applications in the treatment of cancer and other diseases, as well as its use in the development of organic semiconductors and fluorescent sensors. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline involves the reaction of 3-nitrobenzaldehyde with aniline in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been used in various scientific research applications such as in the development of organic semiconductors, fluorescent sensors, and as a building block for the synthesis of other compounds. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

32600-50-3

Product Name

4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C19H15N3O2/c23-22(24)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)21-17-6-2-1-3-7-17/h1-14,21H

InChI Key

DZCBYRPPMXRXFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Other CAS RN

32600-50-3

Pictograms

Irritant

Origin of Product

United States

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